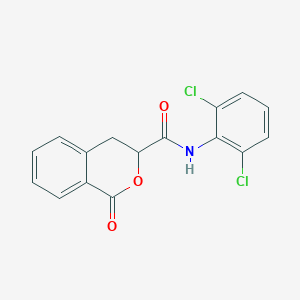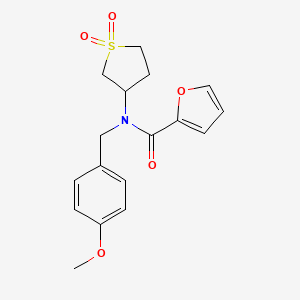
N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Descripción general
Descripción
N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as DCFI, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. The inhibition of PARP by DCFI has potential applications in cancer treatment and other diseases that involve DNA damage.
Mecanismo De Acción
DCF1 binds to the catalytic domain of PARP, preventing the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. The inhibition of PARP by N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to activate alternative DNA repair pathways, such as homologous recombination, which can lead to the formation of lethal DNA lesions.
Biochemical and Physiological Effects:
DCF1 has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on PARP-mediated DNA repair pathways. N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to inhibit the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCF1 is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP in DNA repair and cell survival. However, the use of N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
1. Combination therapy: N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to sensitize cancer cells to other DNA-damaging agents, such as radiation and chemotherapy. Future research could investigate the potential benefits of combining N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide with other cancer treatments.
2. Development of new PARP inhibitors: While N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a potent PARP inhibitor, it has limitations in terms of its solubility and toxicity. Future research could focus on developing new PARP inhibitors with improved properties.
3. Mechanisms of resistance: Resistance to PARP inhibitors is a major challenge in cancer treatment. Future research could investigate the mechanisms of resistance to N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide and other PARP inhibitors, with the goal of developing strategies to overcome resistance.
4. Non-cancer applications: PARP inhibitors have potential applications in other diseases that involve DNA damage, such as neurodegenerative diseases. Future research could investigate the potential benefits of N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide and other PARP inhibitors in these contexts.
Aplicaciones Científicas De Investigación
The inhibition of PARP by N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been studied extensively in the context of cancer treatment. PARP inhibitors have been shown to be effective in treating tumors with defects in DNA repair pathways, such as those with BRCA mutations. N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to sensitize cancer cells to other DNA-damaging agents, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-11-6-3-7-12(18)14(11)19-15(20)13-8-9-4-1-2-5-10(9)16(21)22-13/h1-7,13H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJCPTNYCMQKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(difluoromethyl)-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079936.png)

![2-[(4-fluorophenyl)sulfonyl]-N-(2-nitrophenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4079950.png)
![isopropyl 5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4079951.png)
![4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B4079958.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)-2-propanol](/img/structure/B4079960.png)

![4-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4079965.png)
![4-phenyl-N-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4079970.png)
![4-benzyl-6-ethyl-6-methyl-1-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4079971.png)
![5-bromo-N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4079973.png)
![2-chloro-N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4079986.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}acetamide](/img/structure/B4080002.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4080008.png)